molecular formula C15H17ClN2OS B8471290 4-[(4-Chlorophenyl)sulfanyl]-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one CAS No. 84105-47-5

4-[(4-Chlorophenyl)sulfanyl]-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one

Cat. No. B8471290
M. Wt: 308.8 g/mol
InChI Key: SMEVDEYQBGHVEQ-UHFFFAOYSA-N
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Patent
US04451281

Procedure details

199 g (0.618 mol) of 1-bromo-4-(4-chlorophenylsulphenyl)-3,3-dimethylbutan-2-one, 120 g (1.76 mols) of imidazole and 243.5 g (1.76 mols) of potassium carbonate in 3 liters of acetone are stirred under reflux for 5 hours. The mixture is then allowed to cool, the inorganic salts are filtered off with suction, and the filtrate is concentrated. The residue is taken up in methylene chloride, washed three times with water, dried over sodium sulphate, and concentrated. Recrystallizing from diisopropyl ether produces 156 g (82% of theory) of 4-(4-chlorophenylsulphenyl)-3,3-dimethyl-1-(imidazol-1-yl)-butan-2-one having a melting point of 50° C. ##STR118##
Quantity
199 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
243.5 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=[O:16])[C:4]([CH3:15])([CH3:14])[CH2:5][S:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1.[NH:17]1[CH:21]=[CH:20][N:19]=[CH:18]1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([S:6][CH2:5][C:4]([CH3:15])([CH3:14])[C:3](=[O:16])[CH2:2][N:17]2[CH:21]=[CH:20][N:19]=[CH:18]2)=[CH:8][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
199 g
Type
reactant
Smiles
BrCC(C(CSC1=CC=C(C=C1)Cl)(C)C)=O
Name
Quantity
120 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
243.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3 L
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the inorganic salts are filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
WASH
Type
WASH
Details
washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallizing from diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SCC(C(CN1C=NC=C1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 156 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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